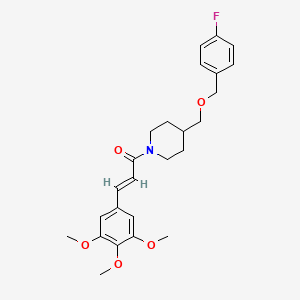

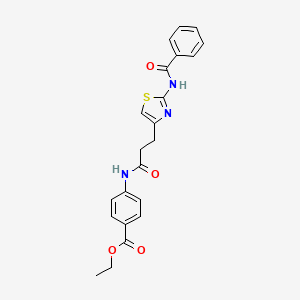

![molecular formula C8H16ClNO2S B3004343 3-(氨甲基)-8λ6-硫杂双环[3.2.1]辛烷-8,8-二酮盐酸盐 CAS No. 2094866-34-7](/img/structure/B3004343.png)

3-(氨甲基)-8λ6-硫杂双环[3.2.1]辛烷-8,8-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

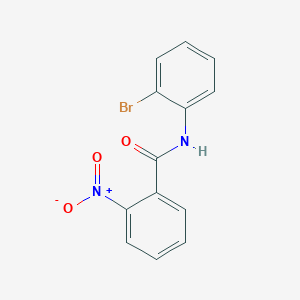

The compound “3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride” is a complex organic molecule. It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .

Synthesis Analysis

The synthesis of such compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . One example of such a synthesis involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key structural feature of this compound . This structure is also found in many tropane alkaloids, which are known for their biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .科学研究应用

合成和化学转化:

- 研究探索了复杂分子的合成,例如从类似化合物中创建羟亚胺基或异恶唑环 (Yukimasa 等人,1977)。

- 已经进行了合成双环酮和硫酮的研究,它们可能类似于所讨论的化合物,以了解反应机理和潜在应用 (Werstiuk 等人,1992)。

在生物活性分子合成中的潜力:

- 类似于所讨论的化合物的双环化合物的多羟基化衍生物已被合成,并被认为是生物活性分子的潜在构建块,表明它们在制药应用中的潜力 (Khlevin 等人,2012)。

生物碱生物合成研究:

- 一项研究使用类似于 3-(氨甲基)-8λ6-硫杂双环[3.2.1]辛烷-8,8-二酮盐酸盐的托品酮的硫类似物来了解植物中的托烷生物碱生物合成,表明其在该领域作为生化工具的效用 (Parr 等人,1991)。

在氨基酸转运中的应用:

- 对类似双环化合物在生物系统中的转运应用的研究,特别是在氨基酸转运中,突出了它们在理解细胞过程中重要性 (Christensen 等人,1983)。

作用机制

Target of Action

The compound “3-(Aminomethyl)-8λ6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride” is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, leading to a wide array of biological activities .

Result of Action

Given its structural similarity to tropane alkaloids, it may have similar effects, which include a wide array of biological activities .

属性

IUPAC Name |

(8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c9-5-6-3-7-1-2-8(4-6)12(7,10)11;/h6-8H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBCCQJGAYIFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1S2(=O)=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

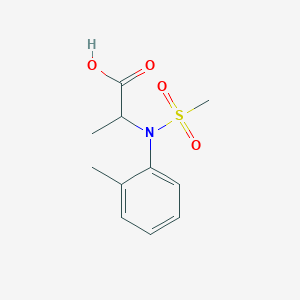

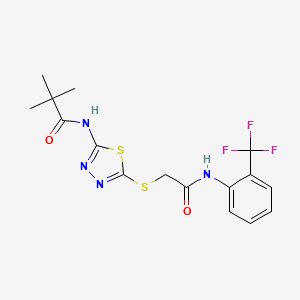

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)

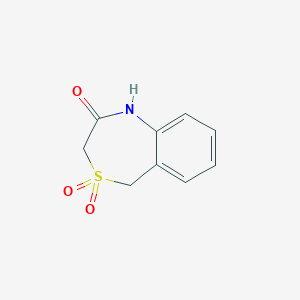

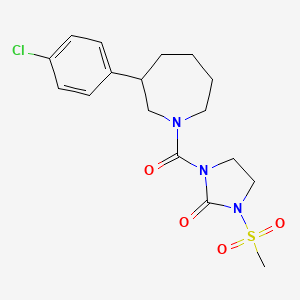

![N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3004268.png)

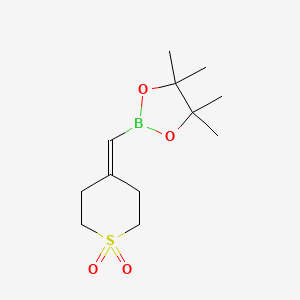

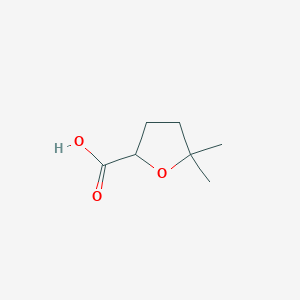

![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)

![2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B3004281.png)